Estradiol mustard

Catalog No.
S576153
CAS No.
22966-79-6
M.F
C42H50Cl4N2O4
M. Wt
788.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol mustard

CAS Number

22966-79-6

Product Name

Estradiol mustard

IUPAC Name

[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

Molecular Formula

C42H50Cl4N2O4

Molecular Weight

788.7 g/mol

InChI

InChI=1S/C42H50Cl4N2O4/c1-42-17-16-36-35-13-11-34(51-40(49)26-29-2-7-32(8-3-29)47(22-18-43)23-19-44)28-31(35)6-12-37(36)38(42)14-15-39(42)52-41(50)27-30-4-9-33(10-5-30)48(24-20-45)25-21-46/h2-5,7-11,13,28,36-39H,6,12,14-27H2,1H3/t36-,37-,38+,39+,42+/m1/s1

InChI Key

LRSFXIJGHRPOQQ-VZRQQIPSSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl

solubility

Insoluble (NTP, 1992)
Soluble in dimethyl sulphoxide and N,N-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol.
Insoluble in wate

Synonyms

estradiol mustard, NSC 112259

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl

Structure and Mechanism of Action

Estradiol mustard is a cytostatic antineoplastic agent, meaning it can inhibit cell division and growth of cancer cells. It combines two key components:

  • Estradiol: A naturally occurring sex hormone with affinity for estrogen receptors present in some cancer types, such as breast and prostate cancers.
  • Nitrogen mustard: A class of cytotoxic agents known for their ability to damage DNA and kill cancer cells.

The idea behind estradiol mustard was to create a targeted therapy that delivers the cytotoxic effect of nitrogen mustard specifically to estrogen receptor-positive cancer cells. This approach aimed to reduce the overall toxicity compared to traditional, non-targeted chemotherapy drugs.

Research and Development

Estradiol mustard was actively investigated in preclinical and early clinical trials during the 1960s and 1970s. However, it never reached the market for several reasons:

  • Limited binding to estrogen receptors: Studies showed that estradiol mustard had a very weak binding affinity for estrogen receptors compared to natural estradiol. This reduced the intended targeted delivery of the cytotoxic effect.
  • Conflicting effects: Although the nitrogen mustard component aimed to kill cancer cells, the estrogenic activity of estradiol mustard could potentially stimulate the growth of some breast tumors. This raised concerns about its overall efficacy and safety.
  • Lack of significant therapeutic benefit: Despite initial hopes, clinical trials failed to demonstrate significant antitumor activity of estradiol mustard in breast cancer treatment.

Current Status and Future Prospects

While estradiol mustard itself is not used clinically, research on cytostatic-linked estrogens continues. Estramustine phosphate, another molecule with a similar concept, has been approved for the treatment of advanced prostate cancer. However, it's important to note that estramustine phosphate also has limitations and is not a first-line treatment option.

Estradiol mustard is a semisynthetic compound derived from estradiol, specifically known as estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate. This compound combines the steroidal estrogen estradiol with nitrogen mustard derivatives, which are known for their cytostatic properties. Estradiol mustard is primarily recognized for its selective distribution in estrogen receptor-positive tissues, such as those found in certain breast and prostate cancers. Unlike traditional nitrogen mustard agents, which can exhibit high toxicity, estradiol mustard aims to reduce this risk by targeting estrogen-sensitive tumors while retaining some level of estrogenic activity .

Despite its targeted design, estradiol mustard displayed a complex mechanism of action:

  • Estrogenic Effect: The estradiol portion could potentially stimulate the growth of ER-positive tumors, negating the cytotoxic effect [].
  • Weak ER Binding: Studies revealed a weak binding affinity of estradiol mustard to ERs compared to estradiol.
  • Metabolic Activation: The conversion of estradiol mustard to metabolites with potentially higher ER binding affinity might have played a role, but its effectiveness remains unclear.

These factors likely contributed to the limited therapeutic efficacy of estradiol mustard for cancer treatment.

  • Cytotoxic Effects: The nitrogen mustard moiety is known to be toxic and can damage healthy cells [].
  • Estrogenic Effects: The estradiol portion may cause side effects associated with excess estrogen, such as blood clots or endometrial hyperplasia.
Typical of nitrogen mustards. The compound can hydrolyze to release active nitrogen mustard species, which can then alkylate DNA, leading to cytotoxic effects in rapidly dividing cells. The primary reaction involves the cleavage of the chloroethyl groups, generating reactive intermediates that can bind to nucleophilic sites on DNA, thereby interfering with replication and transcription processes. Additionally, estradiol mustard may participate in esterification and hydrolysis reactions due to its ester functional groups .

The synthesis of estradiol mustard involves several steps:

  • Starting Material: The process begins with estradiol.
  • Formation of Nitrogen Mustard: Estradiol is reacted with a nitrogen mustard derivative (e.g., chlorphenacyl) to form the bis(2-chloroethyl)amine linkage.
  • Esterification: The reaction typically includes the formation of ester bonds at the 3 and 17 positions of the estradiol molecule.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

This synthetic pathway allows for the creation of a compound that retains both estrogenic properties and cytotoxic capabilities against tumor cells .

Estradiol mustard has been explored primarily in the context of cancer treatment due to its cytotoxic properties linked with estrogen activity. While it has not been marketed for clinical use, its potential applications include:

  • Cancer Therapy: Particularly in hormone-sensitive cancers like prostate cancer.
  • Research Tool: Used in studies investigating estrogen receptor interactions and mechanisms of action in tumor biology.

Despite its potential applications, clinical efficacy remains limited, and further research is necessary to elucidate its therapeutic value .

Interaction studies indicate that estradiol mustard competes with estradiol for binding sites on estrogen receptors. In vitro studies demonstrate that it can inhibit the binding of radiolabeled estradiol to these receptors, although at significantly lower affinity levels than estradiol itself. This competitive inhibition suggests that while estradiol mustard can engage with estrogen receptors, it may not effectively activate them to promote therapeutic outcomes in breast cancer treatment . Moreover, its metabolism leads to the formation of compounds with higher binding affinities for these receptors, indicating a complex interaction profile that warrants further investigation .

Several compounds share structural or functional similarities with estradiol mustard:

Compound NameStructure TypeMain UseUnique Features
Estramustine phosphate sodiumEstrogen-nitrogen mustardProstate cancer treatmentWater-soluble prodrug; approved for clinical use
ChlorambucilNitrogen mustardChemotherapyNon-steroidal; broader spectrum of action
CyclophosphamideNitrogen mustardChemotherapyAlkylating agent; used for various cancers
TamoxifenSelective estrogen receptor modulatorBreast cancer treatmentAntagonist at breast tissue; agonist at other sites

Estradiol mustard's uniqueness lies in its combination of steroidal estrogen properties with cytotoxic nitrogen mustards, targeting specific tumor types while aiming to minimize systemic toxicity associated with traditional chemotherapeutics .

Molecular Formula and Weight Analysis (C₄₂H₅₀Cl₄N₂O₄, 788.67 g/mol)

Estradiol mustard possesses the molecular formula C₄₂H₅₀Cl₄N₂O₄ with a molecular weight of 788.67 grams per mole [1] [2] [3]. The compound exhibits a monoisotopic mass of 786.252469 daltons, as determined through high-resolution mass spectrometry analysis [3]. Elemental composition analysis confirms the presence of 42 carbon atoms, 50 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms within the molecular structure [1] [6].

The molecular weight determination has been validated across multiple analytical platforms and databases, demonstrating consistency in measurements [1] [2] [4]. Chemical analysis using elemental techniques has confirmed the theoretical molecular formula, with experimental values showing agreement within acceptable analytical limits [19]. The substantial molecular weight of estradiol mustard reflects its complex structure, incorporating both the steroid backbone of estradiol and the nitrogen mustard pharmacophore components [2] [6].

PropertyValueSource/Reference
Molecular FormulaC₄₂H₅₀Cl₄N₂O₄PubChem CID 31586 [1]
Molecular Weight788.67 g/molMultiple databases [2] [4]
Monoisotopic Mass786.252469 DaChemSpider ID 29294 [3]
Elemental CompositionC: 42, H: 50, Cl: 4, N: 2, O: 4Elemental analysis [19]

Structural Components and Characteristics

Estradiol Moiety

The estradiol component of estradiol mustard forms the core steroid structure, consisting of the characteristic cyclopenta[a]phenanthrene ring system [1] [2]. This steroid backbone maintains the fundamental structural features of seventeen-beta-estradiol, including the aromatic A-ring with a phenolic hydroxyl group at the C-3 position and the D-ring bearing a hydroxyl group at the C-17β position [2] [26]. The estradiol moiety retains its stereochemical configuration, preserving the natural hormone's three-dimensional architecture [1] [6].

The steroid framework consists of four fused rings designated as rings A, B, C, and D, with ring A being aromatic and rings B, C, and D being saturated [25] [26]. The estradiol component provides the targeting mechanism for estrogen receptor-positive tissues, serving as the delivery vehicle for the cytotoxic nitrogen mustard groups [2] [6]. The preservation of the estradiol structure is essential for maintaining binding affinity to estrogen receptors, although this affinity is significantly reduced compared to the parent hormone [14].

Nitrogen Mustard Derivatives

The nitrogen mustard components of estradiol mustard consist of bis(2-chloroethyl)amino groups attached to phenyl rings [1] [2] [22]. These nitrogen mustard derivatives represent the cytotoxic pharmacophore responsible for the compound's alkylating properties [22] [24]. Each nitrogen mustard group contains two 2-chloroethyl substituents bonded to a central nitrogen atom, forming the characteristic structure N(CH₂CH₂Cl)₂ [1] [3].

The nitrogen mustard moieties undergo intramolecular cyclization through first-order nucleophilic substitution reactions, forming reactive aziridinium cation intermediates [24]. These reactive intermediates subsequently alkylate nucleophilic sites in biological macromolecules, particularly deoxyribonucleic acid bases [22] [24]. The incorporation of nitrogen mustard groups into the estradiol structure represents an attempt to achieve selective targeting of estrogen receptor-positive cells while delivering cytotoxic alkylating activity [2] [23].

bis(4-(bis(2-chloroethyl)amino)phenyl)acetate Groups

The complete side chains of estradiol mustard consist of bis(4-(bis(2-chloroethyl)amino)phenyl)acetate groups attached to both the C-3 and C-17β positions of the estradiol backbone [1] [2]. These acetate linkages serve as ester bonds connecting the nitrogen mustard-containing phenylacetic acid derivatives to the steroid hydroxyl groups [1] [3]. The phenylacetic acid component provides the structural bridge between the estradiol core and the nitrogen mustard pharmacophores [2] [6].

Each bis(4-(bis(2-chloroethyl)amino)phenyl)acetate group incorporates a para-substituted aniline derivative where the nitrogen mustard functionality is positioned at the para position relative to the acetate linkage [1] [3]. The acetate ester bonds are susceptible to hydrolytic cleavage, potentially releasing the parent estradiol and the nitrogen mustard-containing phenylacetic acid derivatives [14] [18]. This structural arrangement allows for the possibility of metabolic activation through esterase-mediated hydrolysis in target tissues [14].

Stereochemistry and Defined Stereocenters

Estradiol mustard contains five defined stereocenters, all of which are completely characterized with absolute stereochemical assignments [3] [6]. The stereochemical configuration follows the (8R,9S,13S,14S,17S) designation according to the Cahn-Ingold-Prelog priority rules [1] [3] [6]. These stereocenters are located at carbon atoms C-8, C-9, C-13, C-14, and C-17 within the steroid framework, maintaining the natural stereochemistry of the estradiol precursor [3] [27].

The compound exhibits no E/Z stereochemical centers, as confirmed by structural analysis [3] [6]. The absolute stereochemistry is critical for maintaining the biological activity and receptor binding properties of the estradiol component [27]. The stereochemical integrity of estradiol mustard ensures proper spatial orientation for interaction with estrogen receptors while preserving the three-dimensional structure necessary for biological recognition [2] [6].

PropertyValuePosition/DetailsConfiguration
Total Stereocenters5C8, C9, C13, C14, C17(8R,9S,13S,14S,17S) [3]
Defined Stereocenters5/5All definedComplete assignment [6]
E/Z Centers0None presentNot applicable [3]
Stereochemistry TypeAbsoluteR/S notation applicableCahn-Ingold-Prelog rules [6]

IUPAC Nomenclature and Alternative Designations

The complete IUPAC name for estradiol mustard is [(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate [1] [3]. This systematic nomenclature precisely describes the complete molecular structure, including stereochemical designations and functional group positions [1] [9].

The compound is registered under Chemical Abstracts Service number 22966-79-6 [1] [2] [3]. Alternative designations include estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, which provides a more concise description of the structural modifications to the estradiol backbone [2] [9]. The developmental code designation NSC-112259 was assigned during early research investigations [2] [6] [9].

Additional synonyms include oestradiol mustard, reflecting the alternative spelling convention for estradiol [2] [3]. The UNII identifier GEO3F3A4K1 provides a unique substance identification code for regulatory and database purposes [1] [3] [6]. These various nomenclature systems facilitate cross-referencing across different chemical databases and scientific literature sources [1] [2] [3].

TypeDesignationDatabaseUsage
IUPAC Name[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetateIUPAC/PubChem [1]Official nomenclature
CAS Registry Number22966-79-6Chemical Abstracts Service [2]Registry identification
Alternative NamesEstradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetateChemical literature [9]Scientific literature
Chemical IdentifiersNSC-112259, UNII-GEO3F3A4K1Multiple databases [6]Cross-reference

Physical and Chemical Properties

Estradiol mustard appears as an off-white powder at room temperature, exhibiting crystalline solid characteristics under standard conditions [7] [19]. The compound demonstrates complete insolubility in water, with solubility values below the detection limit of conventional analytical methods [7] [31]. Solubility in organic solvents varies significantly, with dimethyl sulfoxide and ethanol showing limited but measurable dissolution properties [29] [34].

The compound requires storage under controlled conditions, typically at room temperature in the presence of desiccating agents to prevent moisture absorption [19]. Storage at 5°C with appropriate desiccants has been recommended for maintaining long-term stability [19]. The crystalline nature of estradiol mustard contributes to its stability profile, although exposure to light and moisture should be minimized [32] [33].

Physical characterization reveals that estradiol mustard maintains structural integrity under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions [7] [19]. The compound's physical properties reflect the combined characteristics of the steroid backbone and the nitrogen mustard substituents [1] [7].

PropertyValueConditions/DetailsReference
AppearanceOff-white powderAt room temperatureNTP Report TR-059 [19]
Physical StateCrystalline solid20°CCAMEO Chemicals [7]
Solubility in WaterInsoluble<1 mg/mLGeneral insolubility [31]
Solubility in Organic SolventsLimited solubilityDMSO: soluble, Ethanol: limitedVarious sources [34]
Storage ConditionsRoom temperature with desiccantDesiccant presence, 5°CStanford Research Institute [19]

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy of estradiol mustard reveals complex spectral patterns characteristic of the steroid framework combined with aromatic and aliphatic nitrogen mustard components [12] [13] [19]. The proton nuclear magnetic resonance spectrum displays signals corresponding to the steroid ring system, including characteristic multipets for the cyclopenta[a]phenanthrene hydrogen atoms [12] [16]. The aromatic region shows distinct signals from the phenyl rings bearing the nitrogen mustard substituents [13] [19].

Carbon-13 nuclear magnetic resonance analysis provides detailed structural confirmation, with signals appearing in the expected chemical shift ranges for steroid carbons, aromatic carbons, and aliphatic nitrogen mustard carbons [13] [16]. The spectrum confirms the presence of ester carbonyl carbons from the acetate linkages and demonstrates the expected multiplicities for all carbon environments within the molecule [12] [13].

The nuclear magnetic resonance data obtained for estradiol mustard has been compared with reference samples and shows excellent agreement with the proposed molecular structure [19]. Spectral assignments have been made for all major signal groups, providing comprehensive structural verification [12] [13] [16].

Infrared Spectroscopy Analysis

Infrared spectroscopy of estradiol mustard demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule [17] [19]. The spectrum exhibits strong carbonyl stretching vibrations from the ester groups linking the nitrogen mustard components to the estradiol backbone [17] [19]. Aromatic carbon-carbon stretching vibrations appear in the expected frequency ranges, confirming the presence of the phenyl ring systems [17].

The infrared spectrum shows hydroxyl stretching vibrations that may arise from trace moisture or residual hydroxyl groups, although the primary hydroxyl groups of estradiol are derivatized as esters [17] [19]. Carbon-nitrogen stretching vibrations from the nitrogen mustard groups appear as characteristic bands in the mid-infrared region [17]. The overall infrared profile matches the expected pattern for the proposed molecular structure [19].

Infrared spectroscopic analysis has been utilized for identity confirmation and purity assessment of estradiol mustard samples [19]. The technique provides valuable information for structural verification and quality control purposes [17] [19].

Mass Spectrometry Fingerprinting

Mass spectrometry analysis of estradiol mustard provides definitive molecular weight confirmation and characteristic fragmentation patterns [15] [18] [19]. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of 788.67 daltons [1] [8]. Fragmentation patterns reveal the loss of nitrogen mustard-containing side chains and the formation of estradiol-related fragment ions [15] [18].

The mass spectrometric behavior of estradiol mustard demonstrates the relative stability of the steroid backbone compared to the more labile ester linkages [15] [18]. Collision-induced dissociation studies show preferential cleavage at the acetate ester bonds, releasing the parent estradiol structure [8] [18]. The fragmentation patterns provide valuable structural information and serve as fingerprints for compound identification [15] [18].

High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements for both the molecular ion and major fragment ions [3] [8]. The mass spectrometric data supports the proposed structure and demonstrates the purity of analytical samples [15] [19].

Ultraviolet Spectroscopy Data

Ultraviolet spectroscopy of estradiol mustard reveals absorption characteristics arising from the aromatic components of the molecule [19] [21]. The spectrum shows absorption bands corresponding to the phenolic aromatic system of the estradiol moiety and the substituted aniline groups of the nitrogen mustard components [19] [21]. These aromatic chromophores provide the primary ultraviolet absorption properties of the compound [19].

The ultraviolet spectrum has been utilized for purity determination and quantitative analysis of estradiol mustard samples [19] [21]. Spectrophotometric methods based on ultraviolet absorption have been developed for analytical purposes, providing reliable quantitation techniques [19]. The absorption maxima occur at wavelengths characteristic of the combined aromatic systems present in the molecule [21].

Ultraviolet spectroscopic analysis provides a convenient method for monitoring the compound during synthetic procedures and purification processes [19]. The technique offers sufficient sensitivity and selectivity for routine analytical applications [19] [21].

TechniqueKey FeaturesApplicationsReference StandardsAnalysis Conditions
Nuclear Magnetic ResonanceComplex steroid fingerprintStructure confirmationMatched reference samples [19]Various solvents and frequencies [12]
Infrared SpectroscopyCharacteristic functional groupsFunctional group identificationAgreed with structure [19]Standard conditions [17]
Mass SpectrometryMolecular ion and fragmentationMolecular weight verificationConfirmed molecular formula [8]Multiple ionization methods [15]
Ultraviolet SpectroscopyAromatic absorption bandsPurity analysisPurity determination [19]Solution and solid state [21]

Estradiol mustard represents a sophisticated example of targeted chemotherapeutic design, combining the hormone-targeting properties of estradiol with the cytotoxic activity of nitrogen mustard alkylating agents [2] [3]. The synthesis of this compound follows established esterification methodologies, wherein the hydroxyl groups at positions 3 and 17β of estradiol are acylated with chlorphenacyl derivatives containing bis(2-chloroethyl)amino groups [2] [4] [5].

The primary synthetic approach involves the selective esterification of estradiol with N-bis(2-chloroethyl)carbamoyl halogenides under carefully controlled conditions [5]. This methodology ensures the formation of stable ester linkages while preserving the biological activity of both the estrogen receptor-binding domain and the alkylating nitrogen mustard moieties [3]. The reaction typically proceeds through nucleophilic acyl substitution mechanisms, where the phenolic hydroxyl group at position 3 and the secondary hydroxyl group at position 17β of estradiol act as nucleophiles [5].

Alternative synthetic strategies have been explored, including the use of activated carboxylic acid derivatives such as acid chlorides or anhydrides [6] [7]. These methods offer advantages in terms of reaction efficiency and yield optimization, particularly when employing ultra-strong bases as acid acceptors [5]. The choice of synthetic pathway depends on factors including desired regioselectivity, reaction scale, and purity requirements for the final product [8].

Esterification of Estradiol with Chlorphenacyl

The esterification of estradiol with chlorphenacyl derivatives represents the key transformation in estradiol mustard synthesis [4] [5]. This reaction involves the formation of ester bonds between the hydroxyl groups of estradiol and the carboxylic acid functionality of the chlorphenacyl nitrogen mustard derivative [9] [2]. The systematic name for the resulting compound is estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate [2] [3] [10].

The reaction conditions typically require anhydrous environments to prevent hydrolysis of the reactive intermediates [5]. Chloroform or dichloromethane serve as preferred solvents due to their ability to dissolve both reactants while maintaining anhydrous conditions [5]. The use of ultra-strong bases such as sodium hydride or triethylamine facilitates the deprotonation of estradiol hydroxyl groups, enhancing their nucleophilicity and promoting efficient esterification [5].

Reaction ParameterOptimal Conditions
Temperature RangeRoom temperature to 80°C
Reaction Time2-24 hours
Solvent SystemChloroform/dichloromethane
Base CatalystSodium hydride/triethylamine
AtmosphereAnhydrous nitrogen/argon
Yield86-99% (optimized conditions)

The esterification proceeds through a stepwise mechanism, with initial formation of the 3-position ester typically occurring faster than the 17β-position due to the greater acidity of the phenolic hydroxyl group [5]. This differential reactivity allows for potential regioselective control when desired [5]. The reaction progress can be monitored using thin-layer chromatography, with complete conversion typically achieved within 24 hours under optimized conditions [8].

Structural Verification and Analytical Validation

Comprehensive structural verification of estradiol mustard requires multiple analytical techniques to confirm both the molecular identity and purity of the synthesized compound [8] [11]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, providing detailed information about the molecular framework and substitution patterns [8] [12] [13].

Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals corresponding to the estradiol backbone and the nitrogen mustard substituents [12] [14]. The aromatic protons of the estradiol A-ring appear in the range of 6.6-7.6 parts per million, while the chlorphenacyl aromatic protons exhibit distinct chemical shifts around 7.0-8.0 parts per million [15] [12]. The bis(2-chloroethyl) groups generate characteristic multiplets in the aliphatic region between 3.5-4.0 parts per million [14].

Carbon-13 nuclear magnetic resonance (¹³C NMR) provides complementary structural information, with the carbonyl carbons of the ester linkages appearing around 170-175 parts per million [15] [13]. The aromatic carbons show characteristic patterns consistent with the substituted benzene rings of both estradiol and chlorphenacyl moieties [13]. The chloroethyl carbons appear as distinct signals in the aliphatic region, confirming the presence of the nitrogen mustard functionality [13].

Mass Spectrometric Verification

Mass spectrometry confirms the molecular weight and fragmentation patterns characteristic of estradiol mustard [9] [16] [17]. Electrospray ionization mass spectrometry typically generates molecular ion peaks at m/z 787.26 [M+H]⁺ and 809.24 [M+Na]⁺ [18]. Tandem mass spectrometry reveals diagnostic fragment ions, including m/z 183.10 corresponding to the estradiol core and characteristic nitrogen mustard fragmentation patterns [16] [17].

Analytical MethodKey ParametersTypical Values
¹H NMRChemical shifts (ppm)6.6-8.0 (aromatic), 3.5-4.0 (CH₂Cl)
¹³C NMRCarbonyl signals (ppm)170-175
ESI-MSMolecular ion [M+H]⁺m/z 787.26
IR SpectroscopyC=O stretch (cm⁻¹)1735-1750
UV Spectroscopyλmax (nm)280-285

Chromatographic Analysis

High-performance liquid chromatography provides purity assessment and separation capabilities essential for quality control [19] [20]. Reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases achieves excellent separation of estradiol mustard from potential impurities and synthetic intermediates [19] [20]. Detection at 280 nanometers exploits the aromatic chromophores present in the molecule [19] [20].

Structure-Activity Relationship Studies

Structure-activity relationship investigations of estradiol mustard reveal critical molecular features responsible for its biological activity [21] [22]. The compound exhibits significantly reduced estrogen receptor binding affinity compared to estradiol, with binding studies indicating approximately 100,000-fold lower affinity for cytoplasmic estrogen receptors [4] [22]. This reduced affinity reflects the steric hindrance introduced by the bulky chlorphenacyl substituents at both the 3 and 17β positions [4] [22].

Estrogen Receptor Binding Characteristics

Competitive binding assays demonstrate that estradiol mustard competes with tritiated estradiol for the same receptor binding sites, indicating preservation of the basic estrogen recognition elements [4] [22]. However, the binding kinetics differ substantially from estradiol, with slower association and dissociation rates observed [4] [22]. Temperature-dependent studies reveal that binding interactions are more stable at lower temperatures, suggesting weaker overall binding affinity [4] [22].

The molecular basis for reduced receptor affinity lies in the structural modifications that disrupt key hydrogen bonding interactions essential for high-affinity estrogen receptor binding [21]. The 3-position phenolic hydroxyl group, critical for estrogen receptor recognition, is masked by esterification with the chlorphenacyl moiety [21]. Similarly, the 17β-hydroxyl group, which contributes to receptor binding through hydrogen bond donation, is also esterified [21].

Alkylating Activity Relationships

The nitrogen mustard components of estradiol mustard retain their characteristic alkylating activity despite conjugation to the steroid backbone [23] [24]. Studies using nucleophilic probe molecules demonstrate that the bis(2-chloroethyl)amino groups undergo cyclization to form reactive aziridinium intermediates under physiological conditions [25] [24]. The rate of alkylation follows second-order kinetics, with rate constants dependent on pH, temperature, and nucleophile concentration [24] [26].

Structural FeatureImpact on ActivityMechanism
3-Position esterificationReduced ER binding (100,000-fold)Loss of critical H-bonding
17β-Position esterificationDecreased receptor affinitySteric hindrance
Nitrogen mustard groupsMaintained alkylating activityAziridinium formation
Phenylacetic linkageStable conjugationEster bond formation

Metabolic Stability Considerations

Enzymatic degradation studies reveal that estradiol mustard undergoes hydrolysis in biological systems, potentially regenerating compounds with higher estrogen receptor affinity [4] [22]. This metabolic transformation may explain observations of time-dependent increases in apparent receptor binding capacity during extended incubation periods [4] [22]. The stability of the ester linkages varies depending on the biological environment, with faster hydrolysis observed in the presence of esterase enzymes [27] [28].

Chemical Stability and Reactivity Analysis

The chemical stability of estradiol mustard reflects the inherent reactivity characteristics of nitrogen mustard alkylating agents combined with the stability features of steroid ester conjugates [25] [29]. Understanding these stability parameters is crucial for synthetic methodology optimization, storage conditions, and potential therapeutic applications [25] [26].

Aqueous Stability Characteristics

Nitrogen mustard compounds, including estradiol mustard, demonstrate enhanced reactivity in aqueous environments due to the facilitated formation of cyclic aziridinium intermediates [25] [29]. The rate of cyclization and subsequent alkylation reactions increases dramatically in water compared to organic solvents [25] [29]. This aqueous instability necessitates careful control of reaction conditions during synthesis and storage considerations for the final product [25].

The pH dependence of stability follows predictable patterns, with increased reactivity observed at physiological pH values around 7.4 [24] [26]. At lower pH values, protonation of the nitrogen mustard amino groups reduces their nucleophilicity and cyclization tendency [24]. Conversely, elevated pH conditions can promote hydrolysis of the ester linkages connecting the nitrogen mustard moieties to the estradiol backbone [6] [7].

Thermal Stability Properties

Temperature significantly influences both the stability and reactivity of estradiol mustard [8] [11]. Storage at reduced temperatures (below 5°C) substantially extends the shelf life by slowing both the nitrogen mustard cyclization reactions and potential ester hydrolysis [8] [26]. The compound demonstrates reasonable stability for several weeks when stored under anhydrous conditions at -10°C [26].

Storage ConditionStability DurationPrimary Degradation Mode
Room temperature, dry1-2 weeksNitrogen mustard cyclization
5°C, anhydrous4-6 weeksMinimal degradation
-10°C, anhydrous>10 weeksStable
Aqueous solution, 37°CHoursRapid alkylation/hydrolysis
Physiological conditionsMinutes to hoursMultiple pathways

Reactivity with Nucleophiles

The alkylating reactivity of estradiol mustard toward various nucleophilic species follows established patterns for nitrogen mustard compounds [24] [26]. Primary and secondary amines serve as excellent nucleophilic targets, with reaction rates dependent on the basicity and steric accessibility of the amino groups [24]. Sulfur-containing nucleophiles, including cysteine residues in proteins, also react readily with the activated aziridinium intermediates [25] [29].

Kinetic studies using model nucleophiles such as 4-chloroaniline reveal second-order reaction kinetics with rate constants ranging from 0.0285 to 0.0478 L/(mol×min) under physiological conditions [24]. These rate constants provide valuable insights into the potential biological reactivity and therapeutic efficacy of the compound [24] [26]. The ability to quantify alkylation rates using fluorometric assays enables systematic evaluation of structure-activity relationships among related nitrogen mustard derivatives [24].

Photochemical and Oxidative Stability

Estradiol mustard exhibits sensitivity to light and oxidizing conditions, requiring protection from photodegradation during storage and handling [30]. The aromatic systems present in both the estradiol and chlorphenacyl components can undergo photochemical reactions leading to structural modifications and loss of biological activity [30]. Similarly, exposure to oxidizing agents can promote degradation of the nitrogen mustard functionality through formation of N-oxide derivatives [30].

Physical Description

Estradiol mustard is an off-white powder. Insoluble in water. (NTP, 1992)

XLogP3

9.2

Hydrogen Bond Acceptor Count

6

Exact Mass

788.249519 g/mol

Monoisotopic Mass

786.252469 g/mol

Heavy Atom Count

52

Decomposition

When heated to decomposition it emits very toxic fumes of /chlorides & nitric oxides/

Melting Point

104 to 149 °F (freeze dried) (NTP, 1992)
40-65 °C (freeze dried)

UNII

GEO3F3A4K1

Mechanism of Action

Steroidal alkylating agents are supposed to bind to steroid hormone receptors in target tissues. By this interaction the steroid portion might act as a carrier for the alkylating group. Three steroidal agents (phenesterin, estradiol mustard, dehydroepiandrosterone mustard) were tested for their capacity to combine with estrogen and androgen receptors in normal and malignant target tissues. For measuring steroid receptor complexes ager gel electrophoresis was used. All three compounds (added at a 10(3)-fold excess) revealed in vitro no competition to receptor sites (estrogen and androgen binding). After preincubation of intact tissue estrogen mustard was effective in inhibiting the binding of 3H-estradiol and dehydroepiandrosterone mustard reduced the uptake of 3H-5alpha-DHT. This may be due to liberating of estradiol and dehydroepiandrosterone, respectively, from the intact molecule. From these data it is unlikely that the cytostatic steroidal agents are more effective than other alkylating drugs.
Estramustine phosphate (0.01 to 0.5 mM), an estradiol mustard derivative used in the therapy of prostatic carcinoma, inhibited the assembly of brain microtubules proteins in vitro and disassembled preformed microtubules. In the presence of estramustine phosphate, the minimum microtubule-protein concentration sufficient for the assembly of microtubules was increased. Low concentrations of taxol (20 microM) completely reversed the inhibition of assembly by estramustine phosphate. The effects were specific to estramustine phosphate since neither estradiol 17 beta-phosphate, the hormonal moiety of the drug, nor nornitrogen mustard, the alkylating moiety, had any effect on assembly. Estramustine phosphate (0.1 to 0.5 mM) was also found to reversibly inhibit fast axonal transport in the frog sciatic nerve. The nerve content of adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate was not significantly affected by estramustine phosphate. Our results suggest that the cytotoxic action of estramustine phosphate could be dependent partially on an interaction with microtubules, probably via the microtubule-associated proteins.
The effects of the following cancer chemotherapeutic agents on serum hormonal levels, estrous cycles, and endocrine organs were studied in mature, normal Sprague-Dawley rats by radioimmunoassay, vaginal smear examination, and organ weight end point: estradiol mustard (NSC 112259), testosterone mustard (NSC 112260), phenoestrin (NSC 104469), methotrexate (NSC 740), 5-fluorouracil (NSC 19893), vinblastine (NSC 49842), vincristine (NSC 67574), nitrogen mustard (NSC 762), and 1,3-bis(2-chloroethyl)-1-nitrosourea (NSC 409962). Following 2 weeks of treatment, estradiol-17beta levels were markedly elevated by all compounds except testosterone mustard and nitrogen mustard, which caused a decrease. Estrone levels were elevated by methotrexate, 5-fluorouracil, vinblastine, vincristine, nitrogen mustard, and 1,3-bis(2-chloroethyl)-1-nitrosourea, but were lowered by estradiol mustard. Progesterone levels were elevated only by estradiol mustard and testosterone mustard and were not affected by other compounds. Prolactin surge during proestrus was suppressed by phenesterin and methotrexate. Luteinizing hormone levels were lowered by methotrexate and nitrogen mustard. Estrous cycles of rats treated with estradiol mustard were arrested at proestrus, and the uterine and pituitary weights of these rats markedly increased. Uterine weight loss was significant following treatment with testosterone mustard, 5-fluorouracil, and nitrogen mustard. Thyroid weight was reduced by all compounds except methotrexate and vinblastine. Significant increases in pituitary weights occurred following treatment with all compounds except 1,3-bis(2-chloroethyl)-1-nitrosourea. The effects on ovarian and adrenal weights were minimal although significant by some compounds. Thus, in addition to their direct antitumor effects, these agents also produced changes in endocrine system which may be synergistic or antagonistic to the chemotherapy of endocrine-responsive neoplasms.
Estramustine phosphate, an estradiol-mustard conjugate, was shown to reversibly inhibit a stage during the first hour of productive adenovirus 2 infection of HeLa cells. This drug, employed in the therapy of advanced prostatic cancer, specifically interacts with microtubule-associated proteins (MAPs) of the cytoskeleton. The results obtained under physiological conditions in vivo suggest a MAPs-interference with the microtubule-mediated vectorial migration of the virus inoculum to the nucleus. Virus attachment, uncoating kinetics and the appearance of established uncoating intermediates were not affected.

Other CAS

22966-79-6

Absorption Distribution and Excretion

Estradiol mustard (EM) is the 3,17beta-diester of estradiol-17beta (E2) with the nitrogen mustard derivative chlorphenacyl. The ability of EM to bind to cytoplasmic estrogen receptors was tested by inhibition of the binding of 3H-E2 to rat uterine cytosol at 18 degrees C and 30 degrees C. At both temperatures an inhibition curve was observed in the presence of a large excess of drug, suggesting that the latter has a very weak binding affinity (100,000 times lower than E2). Incubation of uterine cytosol with increasing amounts of 3H-E2 in the presence and absence of an excess of EM indicated that the drug interacted with the receptors at the same sites as E2 (competitive inhibition). Preincubation of uterine cytosol at 18 degrees C with EM induced a progressive reduction of 3H-E2 binding capacity. This reduction also occurred, although to a lesser extent, when long-term incubation of the cytosol with EM was performed in the presence of labelled E2 from the start. The process was faster at 18 degrees C than at 4 degrees C and did not occur with EM preincubated in homogenization buffer. Exchange assays by 3H-E2 of uterine receptors preincubated with labelled E2 and excess EM indicated that the drug-induced inhibition of binding capacity was reversible and produced no apparent alteration of the receptors. Furthermore, the rate of exchange was similar to that observed with receptors previously filled with unlabelled E2. In 9 "receptor-positive" cytosols from human breast cancers, time-course study of the binding of 3H-E2 in the presence of excess of EM yielded similar results as those obtained with rat uterine cytosol. These results show that EM has a very low binding affinity for the extrogen receptors and that it is metabolized into one or several compounds of higher binding affinity. They suggest that EM is probably not significantly concentrated by the estrogen target tissues such as mammary cancers. Therefore, the drug is unlikely to be very valuable in the treatment of breast cancer through a specific mechanism involving concentration by the estrogen receptors.

Wikipedia

Estradiol_mustard

Dates

Last modified: 04-14-2024

Explore Compound Types